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Compound of Interest

Compound Name: Tirandamycin A

Cat. No.: B1505716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis

of Tirandamycin C, a member of the tetramic acid family of natural products. Tirandamycins

exhibit a range of biological activities, including antibacterial, antifungal, and anti-HIV

properties. Tirandamycin C is considered a biosynthetic precursor to other members of this

family, making its synthesis a significant achievement in natural product chemistry.[1][2][3] This

guide focuses on the first enantioselective total synthesis of (-)-Tirandamycin C as

accomplished by Roush and co-workers, with reference to alternative strategies.

Retrosynthetic Strategy
The enantioselective total synthesis of (-)-Tirandamycin C hinges on a convergent strategy,

where two key fragments are synthesized independently and then coupled. The retrosynthetic

analysis, as conceptualized by Roush et al., disconnects the molecule at the dienoyl side chain

attached to the tetramic acid moiety.[1] This leads to two primary synthons: a bicyclic aldehyde

and a phosphonate reagent containing the tetramic acid core.

The key bond disconnection is the C1'-C2' double bond, which can be formed via a Horner-

Wadsworth-Emmons olefination. The bicyclic aldehyde fragment is further simplified, with the

critical anti,anti-stereotriad being established through a highly stereoselective mismatched

double asymmetric γ-stannylcrotylboration reaction.[1][2][4][5][6][7]
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An alternative retrosynthesis by Reddy et al. employs a desymmetrization protocol to construct

the core bicyclic system.[8] Key reactions in this approach include a Still-Gennari (Z)-selective

olefination and a Dieckmann cyclization to form the tetramic acid ring.[8]
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Caption: Retrosynthetic analysis of (-)-Tirandamycin C.
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Key Synthetic Steps and Experimental Protocols
The enantioselective total synthesis of (-)-Tirandamycin C by Roush and co-workers was

accomplished in 14 steps.[1][4] The following sections detail the protocols for the pivotal

reactions.

Mismatched Double Asymmetric γ-Stannylcrotylboration
This reaction is crucial for establishing the anti,anti-stereotriad in the bicyclic core. The reaction

involves the coupling of aldehyde 8 with the (R)-E-9 crotylborane reagent.

Protocol:

To a solution of aldehyde 8 in a suitable solvent (e.g., toluene) at -78 °C is added the (R)-E-9

crotylborane reagent.

The reaction mixture is stirred at -78 °C for a specified time until completion, monitored by

TLC.

The reaction is quenched by the addition of a quenching agent (e.g., methanol).

The mixture is warmed to room temperature and subjected to an oxidative workup.

The crude product is purified by flash column chromatography to yield the desired

homoallylic alcohol.

Reactants
Key
Reagents/Conditio
ns

Product
Stereoselectivity

Yield

Aldehyde 8, (R)-E-9

crotylborane reagent

Toluene, -78 °C,

followed by oxidative

workup

>15:1 (anti,anti) N/A

Ring-Closing Metathesis (RCM)
The formation of the lactone ring is achieved through a ring-closing metathesis reaction using

Grubbs' second-generation catalyst.
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Protocol:

To a solution of the acylated homoallylic alcohol (ester 13) in a degassed solvent (e.g.,

CH2Cl2) is added Grubbs' second-generation catalyst (10 mol %) and tetrafluoro-1,4-

benzoquinone (TFBQ, 10 mol %).[1]

The reaction mixture is heated to 60 °C and stirred until completion.

The solvent is removed under reduced pressure.

The crude product is purified by flash column chromatography to afford lactone 15.[1]

Starting Material Catalyst/Additive Product Yield

Ester 13

Grubbs' II catalyst,

tetrafluoro-1,4-

benzoquinone

Lactone 15 76%

Horner-Wadsworth-Emmons (HWE) Olefination
The final coupling of the bicyclic aldehyde and the phosphonate reagent is accomplished via an

HWE olefination to construct the dienoyl side chain.

Protocol:

To a solution of the phosphonate reagent 6 in THF at a low temperature is added a base

(e.g., KOt-Bu).[1]

The resulting ylide is stirred for a short period before the addition of a solution of the bicyclic

aldehyde 5 in THF.

The reaction mixture is allowed to warm to room temperature and stirred until completion.

The reaction is quenched with a saturated aqueous solution of NH4Cl.

The aqueous layer is extracted with an organic solvent (e.g., EtOAc).
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The combined organic layers are dried, concentrated, and purified by chromatography to

yield the DMB-protected Tirandamycin C.[1]

Reactants
Key
Reagents/Conditio
ns

Product Yield

Aldehyde 5,

Phosphonate reagent

6

KOt-Bu, THF
DMB-protected

Tirandamycin C
74%

Final Deprotection
The synthesis is completed by the removal of the dimethoxybenzyl (DMB) protecting group.

Protocol:

The DMB-protected Tirandamycin C is dissolved in an acidic medium (e.g., trifluoroacetic

acid, TFA).[1]

The reaction is stirred at room temperature until the deprotection is complete.

The acid is removed under reduced pressure.

The crude product is purified to yield (-)-Tirandamycin C.

Starting Material Reagent Product Yield

DMB-protected

Tirandamycin C
TFA (-)-Tirandamycin C (1) 31%

Overall Synthesis Workflow
The following diagram illustrates the key transformations in the total synthesis of (-)-

Tirandamycin C.
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Core Synthesis

Final Assembly
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Caption: Workflow for the total synthesis of (-)-Tirandamycin C.
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Summary of Quantitative Data

Step
Starting
Material(s)

Key
Reagents/C
atalysts

Product Yield (%)
Stereoselec
tivity

Acylation
Homoallylic

alcohol 11

Methacryloyl

chloride
Ester 13 86 N/A

Ring-Closing

Metathesis
Ester 13

Grubbs' II

catalyst,

TFBQ

Lactone 15 76 N/A

Deprotection Lactone 15 TBAF, HOAc Alcohol 16 ~100 N/A

Oxidation Alcohol 16
Dess-Martin

periodinane
Aldehyde 8 95 N/A

Mismatched

Double

Asymmetric

γ-

Stannylcrotyl

boration

Aldehyde 8,

(R)-E-9

crotylborane

reagent

-
Stereotriad

18
N/A >15:1

Horner-

Wadsworth-

Emmons

Olefination

Aldehyde 5,

Phosphonate

6

KOt-Bu

DMB-

protected

Tirandamycin

C

74 N/A

Deprotection

DMB-

protected

Tirandamycin

C

TFA

(-)-

Tirandamycin

C

31 N/A

Conclusion
The total synthesis of (-)-Tirandamycin C by Roush and co-workers provides an elegant and

efficient pathway to this biologically active natural product. The key to this synthesis is the

highly stereoselective construction of the anti,anti-stereotriad via a mismatched double

asymmetric γ-stannylcrotylboration. The subsequent steps, including a ring-closing metathesis
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and a Horner-Wadsworth-Emmons olefination, efficiently assemble the complex architecture of

the final molecule. This synthetic route not only provides access to Tirandamycin C for further

biological evaluation but also opens avenues for the synthesis of other members of the

tirandamycin family.[1][4] An alternative 20-step synthesis with a 12% overall yield has also

been reported, utilizing a desymmetrization protocol.[8] These synthetic strategies offer

valuable tools for medicinal chemists and drug development professionals exploring the

therapeutic potential of the tirandamycin class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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